molecular formula C15H18N2OS B420399 N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 313405-78-6

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B420399
CAS RN: 313405-78-6
M. Wt: 274.4g/mol
InChI Key: DRURZKALCFHXIM-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound . It is also known as BLZ945 and is a potential drug compound widely used in cancer research, particularly in oncology and immunology studies . It works by targeting and inhibiting a specific tyrosine kinase (CSF1R), which plays a crucial regulatory role in the tumor microenvironment .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide”, can be achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” can be analyzed using spectral (FT-IR, 1H-NMR, MS) and elemental analysis .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” can be analyzed using various methods, including FTIR, 1H-NMR, and MS .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRURZKALCFHXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

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